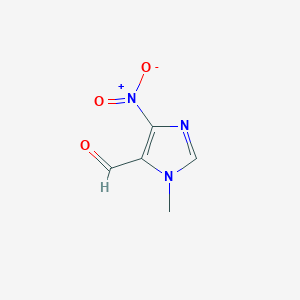
1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde
Overview
Description
“1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A number of 5-aryl-1-methyl-4-nitroimidazoles have been synthesized in good yields by the Suzuki coupling reaction between 5-chloro-1-methyl-4-nitroimidazole and arylboronic acids .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is included in chemical sciences, biological sciences and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .
Physical And Chemical Properties Analysis
The molecular weight of “1-methyl-4-nitro-1H-Imidazole-5-carbonitrile”, a similar compound, is 152.11 g/mol . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Antibacterial Activity
Researchers have synthesized various derivatives of 1-methyl-4-nitro-1H-imidazole to explore their potential in combating bacterial infections. For instance, Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole, which showed good antimicrobial activity against S. aureus, E. coli, and B. subtilis. Another study by Narasimhan et al. focused on pyridin-3-yl (2-(2,3,4,5-tetrasubstituted phenyl)-1H-imidazol-1-yl) methanone, which was tested against similar bacterial strains and fungi such as A. niger and C. albicans. Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole, noting potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Similarly, Parab et al. synthesized (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2, 3, 4-trisubstituted phenyl)-1H-imidazol-5(4H)-one, showing significant activity against various bacteria and fungi.
Advances in Synthesis Techniques
Recent advances in the synthesis of imidazoles, including derivatives like 1-methyl-4-nitro-1H-imidazole, have been notable. The focus has been on regiocontrolled synthesis, which is crucial for creating functional molecules used in various applications. These advancements emphasize the bonds constructed during imidazole formation, functional group compatibility, and resultant substitution patterns around the ring. This area of research addresses the scope and limitations, reaction mechanisms, and future challenges in the synthesis of imidazoles.
In-vitro Antibacterial Studies
A specific study evaluated a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives for their in-vitro antibacterial activity. This research assessed their effectiveness against a panel of microorganisms, including various strains of Staphylococcus and Bacillus, as well as Escherichia coli, Klebsiella pneumonia, and others. The findings indicated notable potency against certain strains, highlighting the potential of these derivatives in antibacterial applications.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, “1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde” and its derivatives may have potential applications in the development of new drugs.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
Imidazole derivatives have been reported to show a wide range of biological activities . For instance, 4-Imidazolecarboxaldehyde, a related compound, undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .
Biochemical Pathways
Imidazole derivatives have been associated with various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors such as NF-κB and AP-1, which play critical roles in regulating immune responses and inflammation . Furthermore, this compound can affect mitochondrial function, leading to changes in cellular energy metabolism and the production of reactive oxygen species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with biomolecules, such as proteins and nucleic acids. This can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . These degradation products can have different biological activities, which may contribute to the observed temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activity . At higher doses, it can become toxic, leading to adverse effects such as hepatotoxicity or nephrotoxicity . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For example, the compound can be reduced to form amines, which can then participate in additional biochemical reactions.
properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGGHMOJLORHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516120 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85012-73-3 | |
| Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



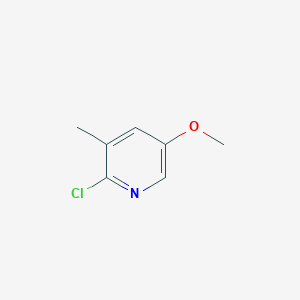
![(6R,7R)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)-thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1355016.png)
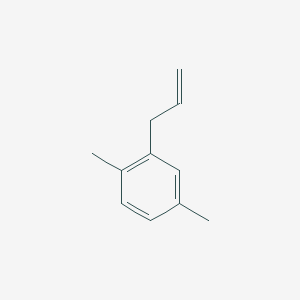
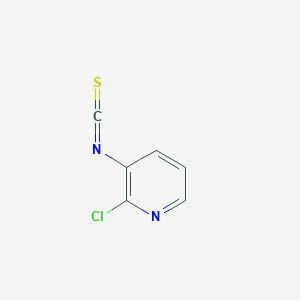
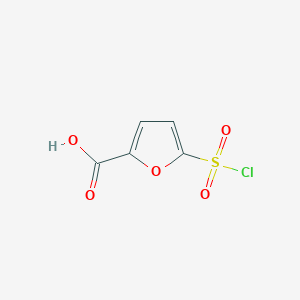
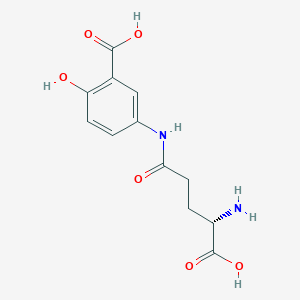
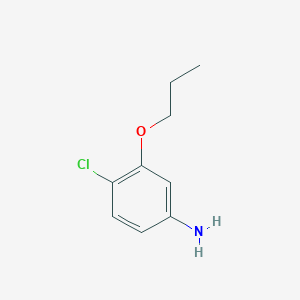
![[(2-Methylphenyl)methyl]hydrazine](/img/structure/B1355028.png)
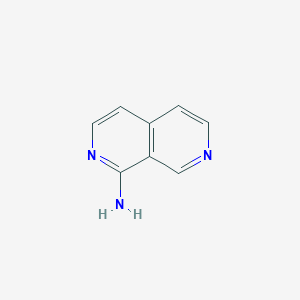
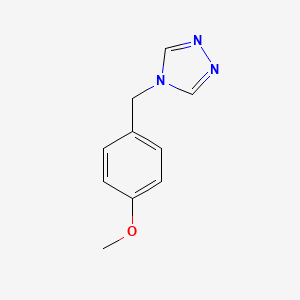
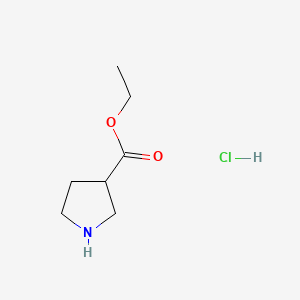

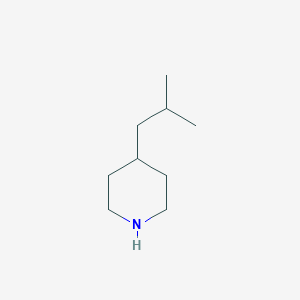
![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)